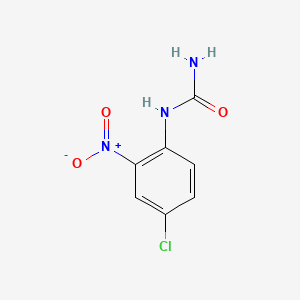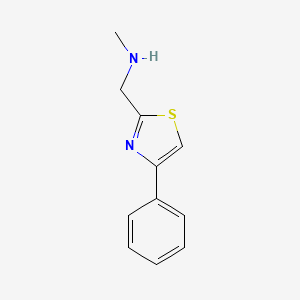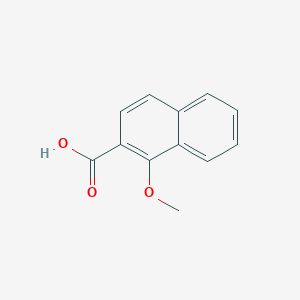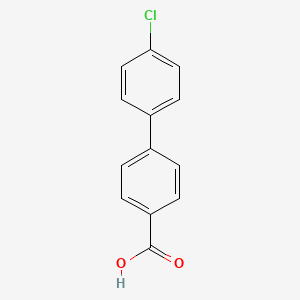
Isobutyl octanoat
Übersicht
Beschreibung
It is a clear liquid with a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol . Esters like isobutyl octanoate are known for their pleasant odors and are often used in the fragrance and flavoring industries.
Wissenschaftliche Forschungsanwendungen
Isobutyl octanoate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Biochemische Analyse
Biochemical Properties
Isobutyl octanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is alcohol acyltransferase, which catalyzes the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the biosynthesis of esters, which are important for various biological functions and industrial applications.
Cellular Effects
Isobutyl octanoate influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, for instance, octanoate (a related compound) has been shown to modulate lipogenesis by affecting the expression and activity of peroxisome proliferator-activated receptor gamma (PPARγ) and its associated lipogenic genes . This modulation can lead to changes in triglyceride synthesis and fatty acid oxidation, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, isobutyl octanoate exerts its effects through binding interactions with specific biomolecules. The esterification process, catalyzed by alcohol acyltransferase, involves the condensation of acyl-CoAs and alcohols to form esters . This reaction is essential for the production of various esters, which play a role in cellular signaling and metabolic pathways. Additionally, isobutyl octanoate may influence gene expression by interacting with transcription factors such as PPARγ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isobutyl octanoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary. Studies have shown that medium-chain fatty acids like octanoate can influence cellular metabolism and gene expression over extended periods
Dosage Effects in Animal Models
The effects of isobutyl octanoate can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on lipid metabolism and energy balance. At higher doses, it may exhibit toxic or adverse effects. For instance, medium-chain fatty acids have been shown to inhibit lipogenesis and reduce body fat mass in animal studies
Metabolic Pathways
Isobutyl octanoate is involved in several metabolic pathways, including the biosynthesis of esters and fatty acid metabolism. The compound interacts with enzymes such as alcohol acyltransferase, which catalyzes the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the production of various esters that play a role in cellular signaling and metabolic processes.
Transport and Distribution
Within cells and tissues, isobutyl octanoate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in lipids allows it to accumulate in lipid-rich tissues, where it can exert its biochemical effects
Subcellular Localization
Isobutyl octanoate’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, esters like isobutyl octanoate may localize to lipid droplets or membranes, where they can participate in lipid metabolism and signaling pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobutyl octanoate is typically synthesized through an esterification reaction. This involves heating octanoic acid with isobutanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed to drive the reaction to completion. The reaction mixture is then distilled to separate isobutyl octanoate from unreacted starting materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyl octanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl octanoate can be hydrolyzed back into isobutanol and octanoic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: Isobutyl octanoate can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Isobutanol and octanoic acid.
Reduction: Isobutanol and octanol.
Transesterification: A different ester and alcohol.
Wirkmechanismus
The mechanism of action of isobutyl octanoate involves its interaction with enzymes that catalyze ester hydrolysis. In biological systems, esterases break down isobutyl octanoate into isobutanol and octanoic acid, which can then enter various metabolic pathways. The molecular targets include esterases and other enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Isobutyl acetate: Another ester with a similar structure but different chain length.
Ethyl octanoate: An ester with the same acid component but a different alcohol.
Butyl octanoate: An ester with a similar structure but different alcohol component.
Uniqueness: Isobutyl octanoate is unique due to its specific combination of isobutanol and octanoic acid, which gives it distinct physical and chemical properties. Its pleasant odor and stability make it particularly valuable in the fragrance and flavoring industries .
Eigenschaften
IUPAC Name |
2-methylpropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRBRGFNFRMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063916 | |
| Record name | Isobutyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-06-3 | |
| Record name | Isobutyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl caprylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GT8657GUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isobutyl caprylate in the context of fermented beverages?
A1: Isobutyl caprylate is a significant aroma component found in fermented beverages like whisky and brandy. [, ] Its presence, alongside other esters like ethyl caprylate and ethyl caproate, contributes to the complex and desirable fruity notes characteristic of these beverages. [] While its concentration may vary depending on the specific fermentation process and ingredients used, its identification highlights the role of esters in shaping the sensory experience of these products.
Q2: How was isobutyl caprylate identified in these studies?
A2: Researchers utilized gas chromatography, a technique for separating volatile compounds, to analyze the aroma components of fermented beverages. [, ] Different stationary phases (DNP, TEA, DEGS, PEG, and PEGS) were employed to effectively separate and identify isobutyl caprylate based on its retention time and comparison with known standards. [] This approach allows for both qualitative and quantitative analysis of aroma components, offering valuable insights into their relative abundance and contribution to the overall aroma profile.
Q3: Does the presence of isobutyl caprylate in fermented beverages originate from the raw materials or the fermentation process?
A3: While the exact origin of isobutyl caprylate in every instance can vary, research suggests that these esters are primarily formed during the fermentation and distillation processes. [] This is supported by the observation that the types and quantities of major esters found in distilled beverages are relatively consistent across studies, regardless of the specific starting materials. [] This suggests that the yeast metabolism during fermentation, rather than the raw ingredients themselves, plays a key role in the formation of isobutyl caprylate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















